molecular formula C20H18O5 B2875767 methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate CAS No. 618389-52-9

methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate

Cat. No.: B2875767
CAS No.: 618389-52-9
M. Wt: 338.359
InChI Key: PLESYOVWQOWKLR-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate: is a synthetic organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves the condensation of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-ol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or chromene moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its chromene core is valuable in the synthesis of various heterocyclic compounds .

Biology and Medicine: Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate has shown potential biological activities, including anticancer, antimicrobial, and antioxidant properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique structure allows for the design of novel compounds with improved properties .

Mechanism of Action

The mechanism of action of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The chromene moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular functions .

Comparison with Similar Compounds

  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate
  • 7-methoxy-3-phenyl-4H-chromen-4-one

Uniqueness: Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is unique due to its specific ester linkage, which can influence its reactivity and biological activity. The presence of the propanoate group can enhance its solubility and facilitate its incorporation into various chemical and biological systems .

Biological Activity

Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate, also known as a derivative of the chromone family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, including its potential applications in pharmaceutical development, antioxidant properties, and anticancer activities.

Chemical Structure and Properties

The compound's molecular formula is C18H18O5C_{18}H_{18}O_5, with a molecular weight of approximately 310.34 g/mol. Its structure features a chromone core, which is known for various biological activities due to its unique chemical properties.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
A431< 10
Jurkat< 15
HT29< 12

These findings suggest that the compound may interact with cellular mechanisms involved in tumor growth, potentially through apoptosis induction or cell cycle arrest.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The results indicate that the compound effectively scavenges free radicals, contributing to its potential use in cosmetic formulations aimed at skin protection.

Assay Type IC50 (µg/mL) Reference
DPPH25
ABTS20

These results highlight the compound's ability to mitigate oxidative stress, which is linked to aging and various diseases.

3. Antimicrobial Activity

This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These findings suggest that the compound could be developed into a natural antimicrobial agent.

The exact mechanism by which methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yloxy)]propanoate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of key enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : It could promote programmed cell death in cancerous cells.
  • Antioxidative pathways : By enhancing endogenous antioxidant defenses, it may protect cells from oxidative damage.

Case Study: Antitumor Activity

A study conducted on the effects of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yloxy)]propanoate on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates.

Research Findings

Recent research has focused on the synthesis of this compound and its derivatives to enhance biological activity. Structural modifications have been explored to improve potency against specific targets while minimizing toxicity.

Properties

IUPAC Name

methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-18(14-7-5-4-6-8-14)19(21)16-10-9-15(11-17(16)25-12)24-13(2)20(22)23-3/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLESYOVWQOWKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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